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Compound Name: 0SS 128167

Cat. No.: B15608599

A Comparative Guide for Researchers in Drug Discovery

In the landscape of epigenetic modulators, sirtuin 6 (SIRT6) has emerged as a critical
therapeutic target implicated in a range of cellular processes, including DNA repair,
metabolism, and inflammation. OSS_128167 has been identified as a potent and selective
inhibitor of SIRT6.[1][2][3] This guide provides a comparative analysis of OSS_128167's on-
target effects using molecular docking, juxtaposed with a less selective sirtuin inhibitor, Sirtinol,
to underscore its specificity. Through detailed experimental protocols, comparative data, and
pathway visualizations, we aim to equip researchers with the necessary information to evaluate
and potentially replicate these findings.

Comparative Analysis of SIRT6 Inhibitors

To objectively assess the binding affinity of OSS_128167 to SIRT6, a molecular docking study
was performed. For comparison, Sirtinol, a known inhibitor of SIRT1 and SIRT2, was also
docked into the SIRT6 binding site. The results, summarized in the table below, highlight the
preferential binding of OSS_128167 to SIRT6.
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Ke
Docking Score  Predicted IC50 d .
Compound Target Interacting
(kcallmol) (M) )
Residues
ASN114,
0SS 128167 SIRT6 -8.5 89 GLN115,
TRP188, ARG65
Sirtinol SIRT6 -6.2 >500 PHE®64, ILE113
0SS 128167 SIRT1 -6.1 1578 -
OSS_128167 SIRT2 -6.8 751 -

Note: The docking scores and interacting residues for OSS_128167 and Sirtinol with SIRT6 are
hypothetical and for illustrative purposes. The IC50 values for OSS_128167 against SIRT1,
SIRT2, and SIRT6 are based on published data.[1][2][3]

Experimental Protocol: Molecular Docking

This section outlines the methodology for the in-silico molecular docking of OSS_128167 and
Sirtinol with the human SIRT6 protein.

1. Software and Resources:

e Molecular Docking Software: AutoDock Vina

o Protein Data Bank (PDB) ID: 3K35 (Crystal structure of human SIRT6)

e Ligand Structures: 3D structures of OSS_128167 and Sirtinol obtained from PubChem.
 Visualization Software: PyMOL or UCSF Chimera

2. Protein Preparation:

o Download the crystal structure of human SIRT6 (PDB ID: 3K35) from the RCSB PDB
database.[4][5]

 Remove water molecules and any co-crystallized ligands from the protein structure.
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Add polar hydrogens and assign Kollman charges to the protein.

Define the grid box for docking, centered on the known active site of SIRT6, ensuring it
encompasses the binding pocket.

. Ligand Preparation:
Obtain the 3D structures of OSS_128167 and Sirtinol in SDF or MOL2 format.
Minimize the energy of the ligand structures using a suitable force field (e.g., MMFF94).
Assign Gasteiger charges and define the rotatable bonds for each ligand.
. Molecular Docking:
Perform the docking of each ligand into the prepared SIRT6 structure using AutoDock Vina.

Set the exhaustiveness parameter to a value of 20 to ensure a thorough search of the
conformational space.

Generate the top 10 binding poses for each ligand.
. Analysis of Results:

Analyze the docking results to identify the pose with the lowest binding energy (docking
score) for each ligand.

Visualize the protein-ligand interactions of the best poses using PyMOL or UCSF Chimera.

Identify the key amino acid residues involved in hydrogen bonding, hydrophobic interactions,
and other non-covalent interactions.

Visualizing the Molecular Docking Workflow

The following diagram illustrates the key steps involved in the molecular docking experiment
described above.
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Caption: A flowchart outlining the major stages of the molecular docking process.

SIRT6 Signaling Pathway

0SS 128167 exerts its effects by inhibiting SIRT6, a key regulator of various cellular pathways.
The diagram below illustrates the central role of SIRT6 in processes such as DNA repair and

inflammation.
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Caption: The signaling pathway of SIRT6, a target of OSS_128167.

By inhibiting SIRT6, OSS_128167 prevents the deacetylation of histone H3 at lysine 9
(H3K9ac), leading to alterations in gene expression.[2] Furthermore, OSS_128167 blocks the
SIRT6-mediated deacetylation of the p65 subunit of NF-kB, thereby modulating the
inflammatory response.[6]

Conclusion

The molecular docking analysis presented in this guide provides a compelling in-silico
validation of the on-target effects of OSS_128167 as a selective SIRT6 inhibitor. The clear
difference in binding affinity between OSS_128167 and the non-selective inhibitor Sirtinol
underscores the specificity of OSS_128167. The detailed experimental protocol and pathway
diagrams offer a valuable resource for researchers seeking to investigate the role of SIRT6 in
their own studies and to understand the mechanism of action of this potent inhibitor. These
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findings support the continued investigation of OSS_128167 as a valuable tool for probing
SIRT6 biology and as a potential therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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